Chemical structure and properties of 2-(1H-pyrazol-3-yl)acetohydrazide
Chemical structure and properties of 2-(1H-pyrazol-3-yl)acetohydrazide
Technical Guide: 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary: The Scaffold at a Glance
2-(1H-pyrazol-3-yl)acetohydrazide (CAS: 144677-14-5) is a bifunctional heterocyclic building block critical to modern medicinal chemistry and agrochemical development. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its value lies in its dual reactivity:
-
The Pyrazole Ring: Acts as a bioisostere for imidazole or phenol, offering hydrogen bond donor/acceptor motifs crucial for kinase binding (e.g., ATP-binding pockets).
-
The Acetohydrazide Tail: A versatile linker that undergoes condensation, cyclization, or acylation to form complex heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles.
This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in fragment-based drug discovery (FBDD).
Chemical Structure & Electronic Properties[1]
Molecular Identity
-
IUPAC Name: 2-(1H-pyrazol-3-yl)acetohydrazide
-
CAS Number: 144677-14-5
-
Molecular Formula: C
H N O -
Molecular Weight: 140.14 g/mol
Tautomerism and Protostropic Shifts
The pyrazole ring exhibits annular tautomerism. In solution, the hydrogen atom oscillates between N1 and N2. This equilibrium is solvent-dependent and critical for binding affinity.
-
1H-tautomer: Predominant in solid state and polar protic solvents.
-
2H-tautomer: Stabilized in non-polar solvents or specific protein binding pockets.
The hydrazide moiety (
Predicted Physical Properties
Note: Experimental values for this specific CAS are rare in open literature; data below are predicted based on structural analogs (e.g., 4-methyl derivative CAS 144677-15-6).
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 140–160 °C (driven by extensive intermolecular H-bonding).
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethanol.
-
Low: Dichloromethane, Hexanes, Water (moderate, pH dependent).
-
Synthetic Pathways
The industrial standard for synthesizing 2-(1H-pyrazol-3-yl)acetohydrazide is the Hydrazinolysis of Esters . This route is preferred for its scalability and atom economy.
Core Synthesis Diagram
The following diagram illustrates the conversion of the ester precursor to the target hydrazide.
Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide.
Experimental Protocol: Hydrazinolysis
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Reagents:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate (1.54 g, 10 mmol)
-
Hydrazine hydrate (80% or 99%, 1.5 mL, ~30 mmol)
-
Absolute Ethanol (20 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the ester in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature to prevent exotherm-driven side reactions.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM). The ester spot (high
) should disappear; the hydrazide spot (lower ) will appear. -
Isolation: Cool the reaction mixture to 0 °C (ice bath). The product often precipitates as white crystals.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from ethanol/water (9:1).
Critical Control Point: Excess hydrazine must be removed completely as it can interfere with subsequent biological assays or coupling reactions.
Chemical Reactivity & Divergent Synthesis
The acetohydrazide group is a "chemical chameleon," allowing the molecule to be transformed into various heterocycles. This is widely used in Diversity-Oriented Synthesis (DOS) .
Reactivity Flowchart
Caption: Divergent synthetic pathways from the acetohydrazide core to bioactive heterocycles.
Key Transformations
-
Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones. These derivatives often show enhanced lipophilicity and membrane permeability compared to the parent hydrazide.
-
Cyclization to 1,3,4-Oxadiazoles: Heating with carboxylic acids in
effects cyclodehydration. This motif is a classic bioisostere for esters and amides in drug design. -
Cyclization to 1,2,4-Triazoles: Reaction with carbonitriles or imidates (Pinner reaction products) yields triazoles, which are highly stable and common in antifungal agents.
Medicinal Chemistry Applications
Pharmacophore Features
In the context of kinase inhibition (e.g., CDK2, VEGFR), the pyrazole-acetohydrazide scaffold offers a unique binding profile:
-
H-Bond Donor (NH): The pyrazole NH and hydrazide NH can donate hydrogen bonds to hinge region residues (e.g., Glu, Leu).
-
H-Bond Acceptor (N/O): The pyrazole N2 and carbonyl oxygen accept H-bonds from Lys or Asp residues.
-
Linker Flexibility: The methylene (
) spacer allows the hydrazide "tail" to orient into the solvent-exposed region or a hydrophobic back-pocket, depending on the derivatization.
Therapeutic Areas
-
Antimicrobial: Pyrazole-hydrazone derivatives have shown efficacy against M. tuberculosis by inhibiting enoyl-ACP reductase (InhA), similar to Isoniazid.
-
Anticancer: Used as a scaffold for designing inhibitors of receptor tyrosine kinases. The planar pyrazole ring mimics the adenine ring of ATP.
-
Agrochemicals: Derivatives serve as insecticides and fungicides, disrupting chitin synthesis or mitochondrial respiration in pests.
References
- Synthesis and Biological Evaluation of Pyrazole Derivatives.Journal of Heterocyclic Chemistry.
-
CAS Registry Number 144677-14-5. CAS Common Chemistry. American Chemical Society.[1] [Link]
-
Synthesis of 1,2,4-Triazoles from Hydrazides. National Institutes of Health (PMC). Details the cyclization of acetohydrazides to triazoles using formylhydrazide and Pinner salts. [Link]
-
Pyrazoles as Privileged Scaffolds in Drug Discovery. Organic Chemistry Portal. Reviews the synthetic utility of pyrazoles in modern pharmaceutical synthesis. [Link]
-
Synthesis and Evaluation of Pyrazole-Based Pesticides. Indian Journal of Chemistry. Describes the synthesis of phenoxyacetic acid hydrazides containing pyrazole moieties. [Link]
